Lipophilicity Advantage: LogP Differentiation vs. 5-Hydroxy Analog
The target compound exhibits a calculated octanol/water partition coefficient (logP) of 4.3, compared with an XLogP3-AA of 2.6 for the direct 5-hydroxy analog ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 49742-74-7) [1]. This ΔlogP of +1.7 represents a ~50-fold increase in lipophilicity and shifts the compound from the moderately polar domain into the highly membrane-permeable range typically associated with CNS-accessible small molecules . The complete elimination of hydrogen-bond donor capacity (0 vs. 1 HBD) further reinforces the permeability advantage and predicts reduced aqueous solubility, a trade-off that must be managed in formulation but that may be desirable for intracellular target engagement [1].
| Evidence Dimension | Octanol/water partition coefficient (logP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | logP = 4.3; H-bond donors = 0; H-bond acceptors = 4; topological polar surface area = 57.5 Ų |
| Comparator Or Baseline | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 49742-74-7): XLogP3-AA = 2.6; H-bond donors = 1; H-bond acceptors = 3 |
| Quantified Difference | ΔlogP = +1.7 (~50-fold increase in partition coefficient); ΔHBD = −1; ΔMW = +104.1 g/mol |
| Conditions | Calculated logP (Molaid) vs. XLogP3-AA (PubChem 2025.04.14 release); different computational methods may introduce variability |
Why This Matters
A logP shift of 1.7 units decisively alters predicted membrane permeability and CNS penetration potential, meaning the target compound cannot be substituted with the 5-hydroxy analog in assays where intracellular or blood–brain barrier penetration is required.
- [1] PubChem CID 618997. Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. XLogP3-AA 2.6; H-bond donor count 1; H-bond acceptor count 3. https://pubchem.ncbi.nlm.nih.gov/compound/618997 (accessed 2026-05-10). View Source
